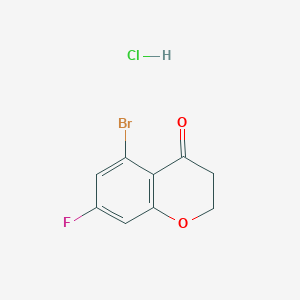
2-Chloro-3-methoxy-5-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methoxy-5-vinylpyridine is a heterocyclic organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, featuring a chlorine atom at the second position, a methoxy group at the third position, and a vinyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxy-5-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methoxypyridine with a suitable vinylating agent under specific conditions. For example, the reaction with vinyl magnesium bromide in the presence of a palladium catalyst can yield the desired product. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-methoxy-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-3-methoxy-5-ethylpyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Chloro-3-methoxy-5-formylpyridine or 2-Chloro-3-methoxy-5-carboxypyridine.
Reduction: 2-Chloro-3-methoxy-5-ethylpyridine.
Substitution: 2-Amino-3-methoxy-5-vinylpyridine or 2-Thio-3-methoxy-5-vinylpyridine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methoxy-5-vinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-methoxy-5-vinylpyridine involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, potentially leading to the inhibition of key enzymes or receptors. The chlorine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-methoxy-5-methylpyridine: Similar structure but with a methyl group instead of a vinyl group.
3-Chloro-2-methoxy-5-vinylpyridine: Similar structure but with the positions of chlorine and methoxy groups swapped.
Uniqueness
2-Chloro-3-methoxy-5-vinylpyridine is unique due to the presence of the vinyl group at the fifth position, which imparts distinct reactivity and potential applications compared to its analogs. The combination of chlorine and methoxy groups further enhances its chemical versatility, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C8H8ClNO |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
2-chloro-5-ethenyl-3-methoxypyridine |
InChI |
InChI=1S/C8H8ClNO/c1-3-6-4-7(11-2)8(9)10-5-6/h3-5H,1H2,2H3 |
InChI-Schlüssel |
PMKPWRMHIRUJGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


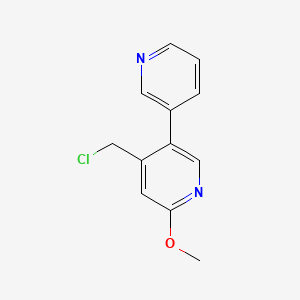

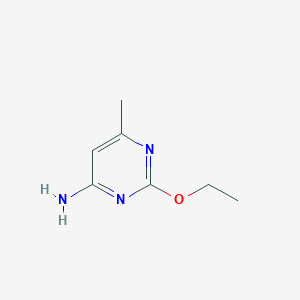
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
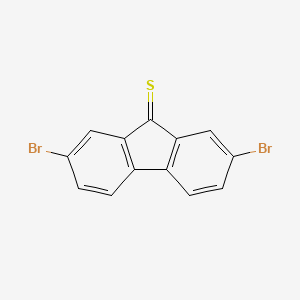
![5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)



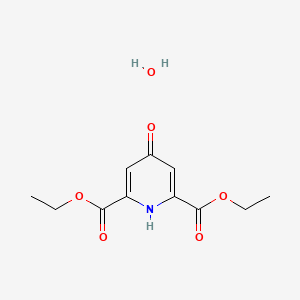
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)


